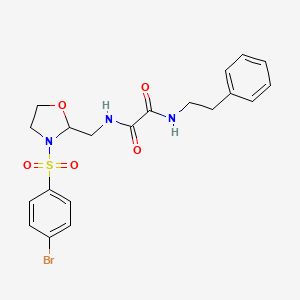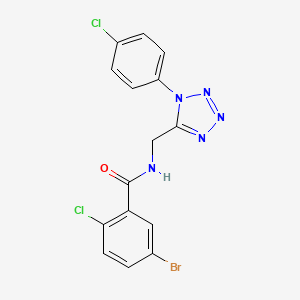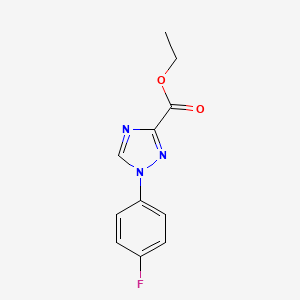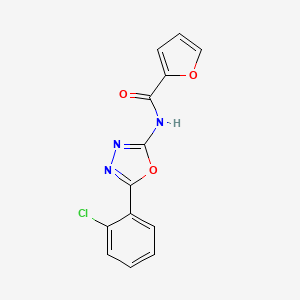
(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, also known as PCC, is a chiral auxiliary that has been widely used in organic synthesis. PCC is a cyclobutane derivative that contains a pyrazole group and a carboxylic acid group. It is a white crystalline solid that is soluble in water and polar solvents. PCC has been extensively studied due to its unique chemical properties, which make it a useful tool in organic synthesis.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid in organic synthesis reactions involves the formation of a chelate between the this compound molecule and the substrate. This chelate stabilizes the transition state of the reaction, leading to the formation of the desired product with high stereoselectivity.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical or physiological effects. However, it has been shown to have low toxicity in animal studies, suggesting that it may be relatively safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid in organic synthesis reactions is its ability to control the stereochemistry of the products. This can be particularly useful in the synthesis of complex natural products, where stereochemistry is often critical for biological activity. However, one limitation of using this compound is that it can be difficult to separate the two diastereomers, (1R,2R)-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid and (1S,2S)-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, which can lead to lower yields of the desired product.
Orientations Futures
There are several future directions for research on (1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the application of this compound in the synthesis of new natural products with potential therapeutic uses. Finally, there is a need for further studies on the biochemical and physiological effects of this compound, particularly in animal models.
Méthodes De Synthèse
(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid can be synthesized through a multi-step process that involves the reaction of cyclobutanone with hydrazine, followed by the reaction of the resulting hydrazone with chloroacetic acid. The final step involves the separation of the two diastereomers, (1R,2R)-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid and (1S,2S)-(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, by column chromatography.
Applications De Recherche Scientifique
(1R,2R)-2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid has been used as a chiral auxiliary in a variety of organic synthesis reactions, including asymmetric aldol reactions, Michael additions, and Diels-Alder reactions. This compound is particularly useful in these reactions because it can control the stereochemistry of the products. This compound has also been used in the synthesis of natural products, such as the alkaloid (-)-epibatidine.
Propriétés
IUPAC Name |
(1R,2R)-2-pyrazol-1-ylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-2-3-7(6)10-5-1-4-9-10/h1,4-7H,2-3H2,(H,11,12)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESXDIAEXFAPFB-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2558383.png)


![16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2558388.png)

![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(morpholino)methylene]benzenesulfonamide](/img/structure/B2558392.png)


![2-Chloro-N-[(1-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2558395.png)

![4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2558398.png)

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-methylphenyl) pyrrolidin-2-one](/img/structure/B2558401.png)
![Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate](/img/structure/B2558405.png)
